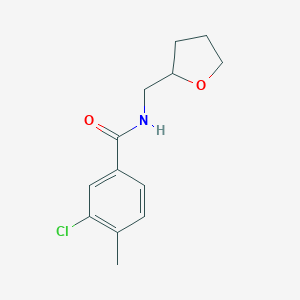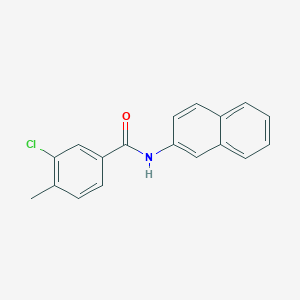![molecular formula C22H22N4OS B297873 (6E)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE](/img/structure/B297873.png)
(6E)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound with a unique structure that combines a thiazole ring, a triazole ring, and various functional groups
Preparation Methods
The synthesis of (6E)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thiazole and triazole rings, followed by the introduction of the diethylamino and benzylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(6E)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include acids, bases, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may yield substituted analogs.
Scientific Research Applications
(6E)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6E)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(6E)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE can be compared with other similar compounds, such as:
5-(4-(diethylamino)benzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: This compound has a similar structure but differs in the substitution pattern on the phenyl ring.
(5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: This compound also has a similar structure but differs in the position of the methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N4OS |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-3-(2-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C22H22N4OS/c1-4-25(5-2)17-12-10-16(11-13-17)14-19-21(27)26-20(23-24-22(26)28-19)18-9-7-6-8-15(18)3/h6-14H,4-5H2,1-3H3/b19-14+ |
InChI Key |
OHBSLURBCZIRKJ-XMHGGMMESA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4C |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NN=C3S2)C4=CC=CC=C4C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297794.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B297796.png)
![6-chloro-N'-cyclododecylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B297797.png)
![2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B297799.png)
![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B297800.png)
![4-chloro-N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B297801.png)
![3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297805.png)
![2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297807.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297814.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297816.png)



![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297825.png)
